molecular formula C19H15ClF2N4O2S B11197913 4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,5-difluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,5-difluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11197913
M. Wt: 436.9 g/mol
InChI Key: LLEYAAXIPKDKMB-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,5-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,5-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,5-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,5-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,5-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,5-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can be compared with other thiazole derivatives, such as:

    Thiazole: A simple heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.

    Thiazolidine: A saturated derivative of thiazole with a five-membered ring.

The uniqueness of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,5-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H15ClF2N4O2S

Molecular Weight

436.9 g/mol

IUPAC Name

4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[(3,5-difluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C19H15ClF2N4O2S/c20-14-4-2-1-3-11(14)9-25-18(27)16-15(23)17(29-26-16)19(28)24-8-10-5-12(21)7-13(22)6-10/h1-7H,8-9,23H2,(H,24,28)(H,25,27)

InChI Key

LLEYAAXIPKDKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=CC(=C3)F)F)Cl

Origin of Product

United States

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